2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide
Description
This compound is a pyrido[3,4-d]pyrimidin-4-one derivative featuring a benzyl group at position 7, a 4-methylphenyl substituent at position 2, and an acetamide group linked to a 2,4-dimethylphenyl moiety (). Its molecular formula is C₃₂H₃₂N₄O₂, with an average molecular weight of 516.63 g/mol (calculated from ).
Properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2/c1-21-9-12-25(13-10-21)30-33-28-19-34(18-24-7-5-4-6-8-24)16-15-26(28)31(37)35(30)20-29(36)32-27-14-11-22(2)17-23(27)3/h4-14,17H,15-16,18-20H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPDJLNQJHDSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=C(C=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound belonging to the pyrido[3,4-d]pyrimidine family. This compound has attracted attention due to its potential therapeutic applications across various biological contexts. The intricate structure of this compound suggests multiple sites for biological interaction, which may underlie its diverse pharmacological activities.
Chemical Structure
The molecular formula for this compound is . Its structure features a pyrido[3,4-d]pyrimidine core with various substituents that enhance its biological activity:
| Component | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.6 g/mol |
| Structural Features | Multiple aromatic rings and functional groups |
Biological Activities
Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have demonstrated that derivatives of pyrido[3,4-d]pyrimidines possess significant cytotoxic effects against various cancer cell lines. For instance, compounds have shown IC50 values in the micromolar range against HeLa cells (cervical cancer) and other tumor cell lines .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism of action may involve the inhibition of bacterial DNA synthesis or interference with metabolic pathways critical for bacterial survival .
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in vitro and in vivo by inhibiting pro-inflammatory cytokines and mediators .
- Antidiabetic Activity : Certain studies suggest that pyrido[3,4-d]pyrimidines can enhance insulin sensitivity and glucose uptake in peripheral tissues, making them potential candidates for diabetes treatment .
- Neuroprotective Effects : Preliminary investigations indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various pyrido[3,4-d]pyrimidine derivatives on different cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 μM and 20 μM respectively .
- Antimicrobial Testing :
- Inflammation Models :
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Reduction : Antioxidant properties may play a role in mitigating cellular damage caused by reactive oxygen species.
Scientific Research Applications
Overview
The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide is a member of the pyrido[3,4-d]pyrimidine family. This class of compounds has garnered significant interest due to their diverse pharmacological activities and potential therapeutic applications. The unique structural features of this compound make it a candidate for various scientific research applications.
Pharmacological Applications
-
Anticancer Activity :
- Pyrido[3,4-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of this compound may target specific signaling pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown efficacy against various cancer types by inhibiting kinases and other proteins critical for cancer cell survival .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrido[3,4-d]pyrimidine core through cyclization reactions.
- Functionalization at the nitrogen and carbon sites to introduce various substituents that enhance biological activity.
The molecular formula is , with a molecular weight of approximately 478.6 g/mol. The compound's structural features contribute to its solubility and reactivity in biological systems .
Case Studies
- Cancer Inhibition Studies :
- Inflammation Models :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of pyrimidine derivatives with diverse substitutions. Key structural analogs and their distinguishing features are summarized below:
Key Observations
Core Heterocycle Variations: The target compound’s pyrido-pyrimidine core differs from thieno-pyrimidine analogs (), where sulfur replaces a carbon atom. This substitution alters electronic properties (e.g., electron-withdrawing sulfur may reduce aromaticity) and solubility . Pyrimidin-2-yl sulfonamides () prioritize sulfonamide groups for hydrogen bonding, contrasting with the acetamide linkage in the target compound .
Bioactivity: ’s sulfonamide derivatives exhibit antimicrobial activity, suggesting that the acetamide group in the target compound could be optimized for similar applications .
Synthetic Routes :
- The target compound’s synthesis may involve coupling reactions similar to (cesium carbonate/DMF-mediated conditions) or acetylation methods as in (acetyl chloride in pyridine) .
Computational Similarity: Using Tanimoto or Dice indices (), the target compound shares moderate similarity with ’s thieno-pyrimidine analog (common acetamide and aryl groups) but lower similarity with sulfonamides () due to divergent functional groups .
Physicochemical and Bioactivity Data
- Hydrogen Bonding: The acetamide group (H-bond donor/acceptor) contrasts with sulfonamides (stronger H-bond acceptors), which may influence target selectivity .
- Antimicrobial Potential: While direct data are lacking, structural parallels to ’s active compounds suggest possible antibacterial/antifungal properties worth exploring .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with condensation of pyrido[3,4-d]pyrimidine precursors followed by functionalization of substituents. Key steps include:
- Benzylation : Use of benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at position 7 .
- Acetamide Coupling : Amidation via EDC/HOBt-mediated coupling to attach the N-(2,4-dimethylphenyl)acetamide moiety .
- Oxidation Control : Ensuring regioselective oxidation at position 4 using mild oxidizing agents (e.g., MnO₂) to avoid over-oxidation .
Optimization requires monitoring reaction progress via HPLC (for purity) and NMR (for structural confirmation). Solvent choice (e.g., DCM for hydrophobic steps, DMF for polar intermediates) and temperature control (60–80°C for amidation) are critical .
Q. Which analytical techniques are most reliable for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, methylphenyl signals at δ 2.3–2.5 ppm) .
- FTIR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the 4-oxo group; N-H bend at ~3300 cm⁻¹ for acetamide) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₃₃H₃₄N₄O₂: 542.2678) .
- X-ray Crystallography : Resolves conformational ambiguities in the pyrido[3,4-d]pyrimidine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. Systematic approaches include:
- Comparative SAR Studies : Test analogs with controlled modifications (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate substituent effects .
- Standardized Assays : Replicate studies under uniform conditions (e.g., consistent cell lines, IC₅₀ protocols) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains, cross-referenced with experimental IC₅₀ values .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in anti-cancer studies?
- Methodological Answer :
- In Vitro Profiling :
- Kinase Inhibition Assays : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays in cancer cell lines (e.g., MCF-7, HeLa) .
- In Vivo Models :
- Xenograft Studies : Administer compound (10–50 mg/kg, i.p.) to nude mice with tumor implants; monitor tumor volume and metastasis via bioluminescence imaging .
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways (e.g., PI3K/AKT) .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Molecular Dynamics Simulations : Simulate binding stability to target proteins (e.g., >100 ns trajectories to assess hydrogen bond retention) .
- Metabolite Prediction : Employ GLORYx to identify potential cytochrome P450-mediated oxidation sites (e.g., benzyl group hydroxylation) and guide synthetic blocking .
Data Analysis and Validation
Q. What statistical approaches are recommended for validating contradictory cytotoxicity data across multiple studies?
- Methodological Answer :
- Meta-Analysis : Pool IC₅₀ values from independent studies (n ≥ 3) and apply random-effects models to account for heterogeneity .
- Sensitivity Analysis : Identify outliers using Grubbs’ test (α = 0.05) and exclude datasets with inconsistent assay conditions .
- Dose-Response Modeling : Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate Hill slopes and compare efficacy trends .
Structural and Functional Insights
Q. How does the substitution pattern (e.g., 4-methylphenyl vs. 4-fluorophenyl) influence target selectivity?
- Methodological Answer :
- Crystallographic Studies : Resolve co-crystal structures with target proteins (e.g., EGFR) to map hydrophobic interactions from methyl/fluorophenyl groups .
- Free Energy Calculations : Use MM-GBSA to quantify binding energy differences (ΔΔG) between analogs .
- Proteomic Profiling : SILAC-based quantitative proteomics to identify off-target binding partners influenced by substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
